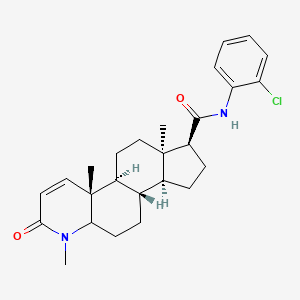
CI4AS-1; CL4AS1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CI4AS-1 involves multiple steps, including the formation of the core steroidal structure followed by functional group modifications. The key steps typically involve:
Formation of the steroidal backbone: This is achieved through a series of cyclization reactions.
Functional group modifications: Introduction of the chlorophenyl group and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of CI4AS-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch synthesis: Using large reactors to carry out the cyclization and substitution reactions.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
CI4AS-1 undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of various functional groups such as chlorophenyl.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation agents like thionyl chloride and chlorinating agents are used.
Major Products Formed
The major products formed from these reactions include various derivatives of CI4AS-1 with modified functional groups, which can be used for further research and applications.
Scientific Research Applications
CI4AS-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying steroidal androgen receptor agonists.
Biology: Investigated for its role in modulating androgen receptor activity and its effects on gene expression.
Medicine: Potential therapeutic applications in conditions related to androgen receptor activity, such as prostate cancer.
Industry: Utilized in the development of new androgen receptor modulators and inhibitors.
Mechanism of Action
CI4AS-1 exerts its effects by binding to androgen receptors, mimicking the action of 5α-dihydrotestosterone (DHT). This binding leads to the transactivation of specific promoters, such as the mouse mammary tumor virus (MMTV) promoter, and repression of others, like the MMP1 promoter . The compound also inhibits 5α-reductase types I and II, which are enzymes involved in the conversion of testosterone to DHT .
Comparison with Similar Compounds
Similar Compounds
5α-Dihydrotestosterone (DHT): The natural ligand for androgen receptors.
Flutamide: A non-steroidal antiandrogen used in the treatment of prostate cancer.
Bicalutamide: Another non-steroidal antiandrogen with similar applications.
Uniqueness
CI4AS-1 is unique due to its potent activity as a steroidal androgen receptor agonist and its dual role in both activating and repressing specific gene promoters. Its ability to inhibit 5α-reductase types I and II further distinguishes it from other androgen receptor modulators .
Properties
Molecular Formula |
C26H33ClN2O2 |
|---|---|
Molecular Weight |
441.0 g/mol |
IUPAC Name |
(1S,3aS,3bS,9aR,9bS,11aR)-N-(2-chlorophenyl)-6,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C26H33ClN2O2/c1-25-14-12-18-16(8-11-22-26(18,2)15-13-23(30)29(22)3)17(25)9-10-19(25)24(31)28-21-7-5-4-6-20(21)27/h4-7,13,15-19,22H,8-12,14H2,1-3H3,(H,28,31)/t16-,17-,18-,19+,22?,25+,26+/m0/s1 |
InChI Key |
CTVXDPDUOKQBKZ-BLIBDJTASA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=CC=CC=C4Cl)CCC5[C@@]3(C=CC(=O)N5C)C |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=CC=CC=C4Cl)CCC5C3(C=CC(=O)N5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















